molecular formula C15H11F2NaO6S B13859093 Sodium 3-(Ethoxycarbonyl)-2',4'-difluoro-[1,1'-biphenyl]-4-yl Sulfate

Sodium 3-(Ethoxycarbonyl)-2',4'-difluoro-[1,1'-biphenyl]-4-yl Sulfate

Katalognummer: B13859093
Molekulargewicht: 380.3 g/mol
InChI-Schlüssel: LNJKRYGQFNIZTA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 3-(Ethoxycarbonyl)-2’,4’-difluoro-[1,1’-biphenyl]-4-yl Sulfate is a complex organic compound with a unique structure that includes ethoxycarbonyl, difluoro, and biphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(Ethoxycarbonyl)-2’,4’-difluoro-[1,1’-biphenyl]-4-yl Sulfate typically involves multiple steps, including the formation of the biphenyl core, introduction of the ethoxycarbonyl group, and subsequent sulfonation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 3-(Ethoxycarbonyl)-2’,4’-difluoro-[1,1’-biphenyl]-4-yl Sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or aldehyde.

    Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized biphenyl derivatives .

Wissenschaftliche Forschungsanwendungen

Sodium 3-(Ethoxycarbonyl)-2’,4’-difluoro-[1,1’-biphenyl]-4-yl Sulfate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Sodium 3-(Ethoxycarbonyl)-2’,4’-difluoro-[1,1’-biphenyl]-4-yl Sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl and difluoro groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The sulfate group may also contribute to the compound’s solubility and stability in aqueous environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Sodium 3-(Ethoxycarbonyl)-2’,4’-difluoro-[1,1’-biphenyl]-4-yl Sulfate is unique due to the combination of ethoxycarbonyl, difluoro, and biphenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C15H11F2NaO6S

Molekulargewicht

380.3 g/mol

IUPAC-Name

sodium;[4-(2,4-difluorophenyl)-2-ethoxycarbonylphenyl] sulfate

InChI

InChI=1S/C15H12F2O6S.Na/c1-2-22-15(18)12-7-9(3-6-14(12)23-24(19,20)21)11-5-4-10(16)8-13(11)17;/h3-8H,2H2,1H3,(H,19,20,21);/q;+1/p-1

InChI-Schlüssel

LNJKRYGQFNIZTA-UHFFFAOYSA-M

Kanonische SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)OS(=O)(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.